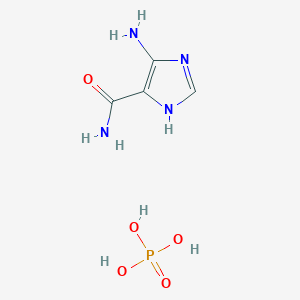
4-amino-1H-imidazole-5-carboxamide;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1H-imidazole-5-carboxamide;phosphoric acid is a compound that has garnered significant interest in various scientific fields This compound is known for its unique structure, which includes an imidazole ring, an amino group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-imidazole-5-carboxamide typically involves the Debus-Radziszewski synthesis, Wallach synthesis, or the dehydrogenation of imidazolines . These methods often require specific reaction conditions, such as the use of alpha halo-ketones or amino nitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity. For instance, the use of specific catalysts and solvents can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-1H-imidazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-amino-1H-imidazole-5-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-amino-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . The compound is phosphorylated to form AICA ribonucleotide, which mimics AMP and activates AMPK . This activation leads to various cellular effects, including modulation of protein synthesis, glucose and lipid metabolism, and regulation of cytokine production .
Vergleich Mit ähnlichen Verbindungen
4-amino-1H-imidazole-5-carboxamide can be compared with other similar compounds, such as:
5-aminoimidazole-4-carboxamide ribonucleotide (AICAR): An intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate.
Aminoimidazole carboxamide: Another compound with similar structure and properties.
These compounds share some similarities in their chemical structure and biological activities, but 4-amino-1H-imidazole-5-carboxamide is unique in its specific applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
51589-15-2 |
|---|---|
Molekularformel |
C4H9N4O5P |
Molekulargewicht |
224.11 g/mol |
IUPAC-Name |
4-amino-1H-imidazole-5-carboxamide;phosphoric acid |
InChI |
InChI=1S/C4H6N4O.H3O4P/c5-3-2(4(6)9)7-1-8-3;1-5(2,3)4/h1H,5H2,(H2,6,9)(H,7,8);(H3,1,2,3,4) |
InChI-Schlüssel |
CMCZLQOCHALKJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)C(=O)N)N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


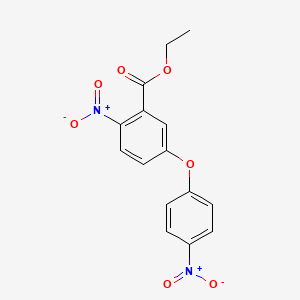
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)


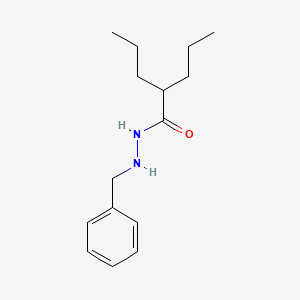

![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)

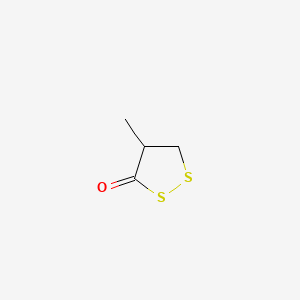
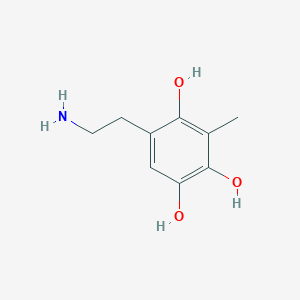
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
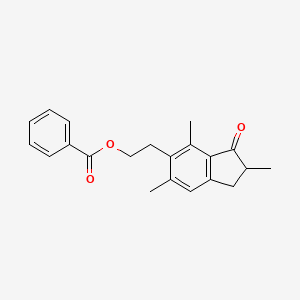
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
